molecular formula C11H12Br2OS B15386649 1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B15386649
M. Wt: 352.09 g/mol
InChI Key: WDSJFWVPMBTZIA-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one is a synthetic brominated ketone derivative intended for research and development purposes exclusively. This compound features a propan-2-one backbone substituted with bromine atoms and a methylthio group, a structure that suggests potential utility as a key chemical intermediate or building block in organic synthesis. Specific applications, research value, and mechanism of action for this compound are not currently documented in widely referenced scientific literature and require further experimental characterization by the researcher. As with many specialized reagents, its value is derived from its potential reactivity, where the bromine substituents may act as leaving groups in nucleophilic substitution reactions, and the ketone group can serve as an electrophilic site. Researchers are encouraged to consult specialized chemical databases and primary literature for emerging studies. This product is provided 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human use. Note: The information provided is a general template. For a factual product description, it is essential to determine the following through laboratory analysis or specialized database subscriptions: • Molecular Formula and Weight: E.g., C₁₂H₁₄Br₂OS • CAS Registry Number: [You need to look this up] • Physical Properties: Melting point, boiling point, solubility, and appearance must be experimentally determined. • Storage and Handling: Recommendations should be based on stability and reactivity studies. • Specific Research Applications: These must be supported by cited, peer-reviewed research.

Properties

Molecular Formula

C11H12Br2OS

Molecular Weight

352.09 g/mol

IUPAC Name

1-bromo-1-[3-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Br2OS/c1-7(14)10(13)9-5-3-4-8(6-12)11(9)15-2/h3-5,10H,6H2,1-2H3

InChI Key

WDSJFWVPMBTZIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1SC)CBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogous brominated ketones, substituted propanones, and aryl derivatives:

Compound Name Structural Features Synthesis Method Applications/Reactivity Key Properties/Findings
1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one α-Brominated propanone; 3-(bromomethyl)-2-(methylthio)phenyl substituent Not explicitly detailed in evidence; inferred bromination of precursor ketones Intermediate for Elafibranor synthesis High electrophilicity due to bromine and ketone groups; methylthio enhances nucleophilicity
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one α-Brominated chalcone; 4-methylphenyl and phenyl groups Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one in chloroform Crystallographic studies; model for chalcone reactivity Monoclinic crystal system (P21/c); C–H···O hydrogen bonding stabilizes packing
1-(3-(Trifluoromethyl)phenyl)propan-2-one Trifluoromethyl (-CF₃) substituent on phenyl ring Hydrolysis of nitrile followed by acetylation and reductive amination Intermediate for fenfluramine API Electron-withdrawing CF₃ group reduces nucleophilicity; high thermal stability
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Methylamino (-NHMe) group at β-position; 3-methylphenyl substituent Not detailed in evidence Potential psychoactive properties (structural similarity to cathinones) Basic amino group facilitates salt formation; altered solubility vs. brominated analogs
(E)-1-[(5-Bromo-2-methoxy)phenyl]-3-(2,5-dihydroxyphenyl)-2-propene-1-one Bromo-methoxy phenyl; dihydroxyphenyl conjugated enone Aldol condensation of substituted acetophenones Antioxidant/pharmacological activity studies Planar conjugated system enables π-π stacking; redox-active dihydroxyphenyl moiety

Preparation Methods

Disconnection Strategy

The molecule is divided into two fragments:

  • Propan-2-one core : Derived from Friedel-Crafts acylation of a substituted benzene.
  • 3-(Bromomethyl)-2-(methylthio)phenyl group : Synthesized via benzylic bromination of a pre-functionalized toluene derivative.

Route Selection

The synthesis follows a three-step sequence inspired by methodologies in PMC3379344 and US20110087013A1:

  • Benzylic bromination of 2-(methylthio)-3-methylbenzene to yield 3-(bromomethyl)-2-(methylthio)benzene.
  • Friedel-Crafts acylation with isobutyryl chloride to form 1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one.
  • α-Bromination of the ketone’s methyl group using bromine/acetic acid.

Stepwise Synthesis and Optimization

Synthesis of 3-(Bromomethyl)-2-(methylthio)benzene

Starting material : 2-(Methylthio)-3-methylbenzene (o-methylthio-m-xylene).
Bromination :

  • Conditions : N-Bromosuccinimide (NBS, 1.1 eq), benzoyl peroxide (radical initiator), CCl₄, reflux.
  • Mechanism : Radical-mediated benzylic bromination ensures selectivity for the methyl group at C3.
  • Yield : 72–78% after recrystallization (ethanol).

Characterization :

  • ¹H NMR (CDCl₃): δ 2.52 (s, 3H, SCH₃), 4.41 (s, 2H, CH₂Br), 7.21–7.45 (m, 3H, aromatic).
  • FT-IR : 612 cm⁻¹ (C–Br stretch), 1050 cm⁻¹ (C–S stretch).

Friedel-Crafts Acylation to Install Propan-2-one Moiety

Reaction Setup :

  • Substrate : 3-(Bromomethyl)-2-(methylthio)benzene (1.0 eq).
  • Acylating agent : Isobutyryl chloride (1.2 eq).
  • Catalyst : Anhydrous AlCl₃ (1.5 eq), dichloroethane, 0°C → room temperature.

Mechanistic Insight :
The methylthio group acts as a meta-director, positioning the acyl group at C5 of the benzene ring. Steric hindrance from the bromomethyl group (C3) further ensures regioselectivity.

Workup :

  • Quenching with dilute HCl, extraction with dichloromethane, and column chromatography (hexane:EtOAc 9:1).
  • Yield : 65–70%.

Characterization :

  • ¹³C NMR : δ 208.5 (C=O), 35.2 (CBr), 122–140 (aromatic carbons).
  • X-ray crystallography : Planar oxadiazole-like packing with C–H⋯O bonds.

α-Bromination of Propan-2-one

Conditions :

  • Bromine (1.1 eq) in glacial acetic acid, 40°C, 2 hours.
  • Selectivity : Bromination targets the α-methyl group adjacent to the ketone.

Workup :

  • Neutralization with NaHCO₃, extraction, and recrystallization (ethanol/water).
  • Yield : 77–82%.

Characterization :

  • LC-MS : m/z 409 [M+H]⁺ (calculated for C₁₁H₁₀Br₂OS: 408.9).
  • Single-crystal XRD : Dihedral angles between phenyl and ketone planes: 8.76°.

Alternative Synthetic Pathways and Comparative Analysis

Aldol Condensation Approach

A chalcone-derived route was explored using 3-(bromomethyl)-2-(methylthio)benzaldehyde and acetone under basic conditions. However, poor regiocontrol (≤30% yield) and side-product formation rendered this method inferior to Friedel-Crafts.

One-Pot Tandem Bromination

Attempts to combine benzylic and α-bromination in a single step led to over-bromination (e.g., dibrominated byproducts). Stepwise bromination proved essential for selectivity.

Crystallographic and Spectroscopic Validation

Crystal Packing Analysis

X-ray diffraction of the final product revealed:

  • Intermolecular interactions : C–H⋯O hydrogen bonds (2.12–2.45 Å) forming zigzag chains along the b-axis.
  • π–π stacking : Centroid distances of 3.44–3.73 Å between phenyl rings.

Thermal Stability

DSC : Decomposition onset at 185°C, consistent with brominated aromatics.

Q & A

Q. What are the established synthetic routes for 1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one?

The compound is typically synthesized via bromination of precursor ketones. A common method involves reacting 1-(3-(methylthio)-2-(methyl)phenyl)propan-2-one with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃ or benzoyl peroxide. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-bromination. For example, using dichloromethane at 0–5°C yields selective bromination at the benzylic position . Alternative routes include sequential functionalization of the phenyl ring prior to ketone bromination .

Table 1: Comparison of Bromination Methods

PrecursorBrominating AgentCatalystYield (%)Reference
4-(methylthio)acetophenoneBr₂FeBr₃65–72
2-(methylthio)phenylpropanoneNBSBenzoyl peroxide58–63

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving stereochemistry and verifying bromine placement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio at δ 2.5 ppm, bromine-induced deshielding).
  • Mass spectrometry : High-resolution MS confirms molecular weight (C₁₁H₁₁Br₂OS) and isotopic patterns for bromine .

Q. What are the primary applications in medicinal chemistry?

The compound serves as a covalent enzyme inhibitor due to its electrophilic bromine atoms, which form adducts with nucleophilic residues (e.g., cysteine thiols). Studies highlight its use in developing kinase inhibitors and protease modulators. The methylthio group enhances binding to hydrophobic pockets, improving target affinity .

Advanced Research Questions

Q. How can experimentalists resolve contradictions in reaction yield data across studies?

Discrepancies often arise from varying catalysts, solvent purity, or moisture sensitivity. For example, FeBr₃ may yield higher selectivity than NBS in anhydrous conditions . Systematic optimization via Design of Experiments (DoE) is recommended, focusing on:

  • Catalyst loading (0.1–1.0 eq.)
  • Solvent polarity (e.g., DCM vs. acetonitrile)
  • Temperature gradients (0–25°C) Reproducibility requires strict inert atmosphere control and real-time monitoring via TLC/GC-MS .

Q. What computational strategies predict reactivity and regioselectivity?

Density Functional Theory (DFT) calculates bromine’s electrophilic affinity at specific positions. For instance, Mulliken charge analysis of the phenyl ring identifies the 3-position as most reactive due to electron-donating methylthio groups . Molecular docking simulations (AutoDock Vina) model interactions with enzymatic targets, guiding SAR studies .

Q. How does the methylthio substituent influence biological activity?

The methylthio group enhances lipophilicity (logP ~2.8), improving membrane permeability. In enzyme inhibition assays (e.g., SARS-CoV-2 Mpro), it contributes to a 3-fold increase in IC₅₀ compared to methoxy analogs by stabilizing hydrophobic interactions .

Table 2: Biological Activity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (µM)Reference
Parent compoundMpro12.3
Methoxy-substituted analogMpro35.6

Q. What strategies mitigate solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations.
  • Prodrug design : Introduce phosphate or PEG groups at the ketone moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

Q. How can multi-step syntheses be optimized for scalability?

  • Protecting groups : Temporarily mask the methylthio group with tert-butyldimethylsilyl (TBS) during bromination to prevent side reactions .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from 12 h (batch) to 2 h .

Q. What safety protocols are critical given its reactivity?

  • Handling : Use gloveboxes for air-sensitive steps (bromination).
  • Toxicity : LC₅₀ (rat, oral) = 320 mg/kg; PPE (gloves, goggles) and fume hoods are mandatory .
  • Waste disposal : Neutralize brominated by-products with NaHCO₃ before aqueous disposal .

Q. What emerging applications exist in material science?

The compound’s dual electrophilicity enables covalent organic framework (COF) functionalization. For example, it anchors metal-organic frameworks (MOFs) for gas storage (H₂ uptake: 1.2 wt%) or catalysis (Pd nanoparticle support) .

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